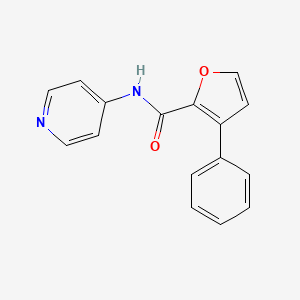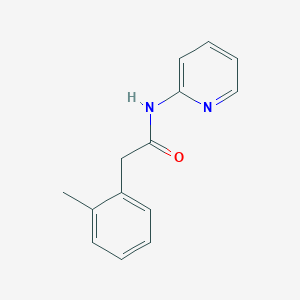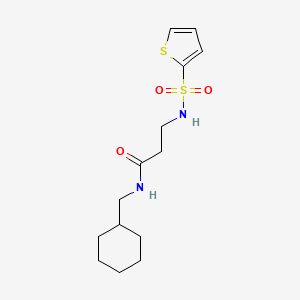
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide, also known as PPFC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. PPFC belongs to the class of furan derivatives, which are known for their diverse biological activities and pharmacological properties.
Applications De Recherche Scientifique
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer activities in vitro and in vivo. 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and biological processes. 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has been shown to inhibit the activity of certain enzymes and receptors, such as COX-2 and NF-κB, which are involved in the inflammatory response. 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells through the activation of caspase-3 and p53.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and diverse biological activities. However, there are also some limitations to its use, including its potential toxicity and lack of specificity for certain targets. Further research is needed to fully understand the advantages and limitations of 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide for lab experiments.
Orientations Futures
There are several future directions for research on 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide, including the development of more specific and potent derivatives, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the elucidation of its mechanism of action. 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has the potential to be a valuable tool for scientific research and drug development, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-phenylfuran-2-carboxylic acid with pyridine-4-carboxylic acid and subsequent amidation with ammonia in the presence of a coupling reagent. The final product is obtained after purification and characterization using various spectroscopic techniques, such as NMR, IR, and MS.
Propriétés
IUPAC Name |
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-13-6-9-17-10-7-13)15-14(8-11-20-15)12-4-2-1-3-5-12/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFCXABYTHFBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)


![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)







